Cas no 1878-92-8 (2-(2-Iodophenoxy)-Acetic Acid)

2-(2-Iodophenoxy)-Acetic Acid is an organoiodine compound featuring a phenoxyacetic acid backbone with an iodine substituent at the ortho position of the phenyl ring. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The iodine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling efficient carbon-carbon bond formation. Its carboxylic acid group further allows for derivatization into esters, amides, or other functionalized derivatives. The compound’s well-defined structure and stability under controlled conditions ensure consistent performance in synthetic applications. Proper handling and storage are recommended due to its sensitivity to light and moisture.
2-(2-Iodophenoxy)-Acetic Acid structure
2-(2-Iodophenoxy)-Acetic Acid structure
Product name:2-(2-Iodophenoxy)-Acetic Acid
CAS No:1878-92-8
MF:C8H7IO3
MW:278.043854951859
CID:1379483
PubChem ID:23273629

2-(2-Iodophenoxy)-Acetic Acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, (2-iodophenoxy)-
    • 2-iodo-2-phenoxyacetic acid
    • 2-Iodophenoxyacetic acid
    • (o-Iodophenoxy)acetic acid
    • (2-Iodophenoxy)acetic acid
    • Acetic acid, 2-(2-iodophenoxy)-
    • DTXSID70702721
    • SCHEMBL3715198
    • 1878-92-8
    • 2-(2-Iodo-phenoxy)-acetic acid
    • 2-(2-iodophenoxy)acetic acid
    • EN300-1627661
    • J-505649
    • CS-0235846
    • 2-(2-iodophenoxy)aceticacid
    • 2-(2-Iodophenoxy)-Acetic Acid
    • Inchi: InChI=1S/C8H7IO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
    • InChI Key: OXMKQZUBDBNJTE-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)OCC(=O)O)I

Computed Properties

  • Exact Mass: 277.94399g/mol
  • Monoisotopic Mass: 277.94399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 46.5Ų

2-(2-Iodophenoxy)-Acetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1627661-0.5g
2-(2-iodophenoxy)acetic acid
1878-92-8
0.5g
$613.0 2023-06-04
Enamine
EN300-1627661-0.05g
2-(2-iodophenoxy)acetic acid
1878-92-8
0.05g
$182.0 2023-06-04
Enamine
EN300-1627661-1.0g
2-(2-iodophenoxy)acetic acid
1878-92-8
1g
$785.0 2023-06-04
Enamine
EN300-1627661-0.25g
2-(2-iodophenoxy)acetic acid
1878-92-8
0.25g
$389.0 2023-06-04
Enamine
EN300-1627661-5.0g
2-(2-iodophenoxy)acetic acid
1878-92-8
5g
$2277.0 2023-06-04
Enamine
EN300-1627661-500mg
2-(2-iodophenoxy)acetic acid
1878-92-8
500mg
$613.0 2023-09-22
Enamine
EN300-1627661-2500mg
2-(2-iodophenoxy)acetic acid
1878-92-8
2500mg
$1539.0 2023-09-22
1PlusChem
1P00B461-250mg
2-Iodophenoxyacetic acid
1878-92-8 95%
250mg
$543.00 2024-06-17
1PlusChem
1P00B461-1g
2-Iodophenoxyacetic acid
1878-92-8 95%
1g
$1033.00 2024-06-17
Enamine
EN300-1627661-250mg
2-(2-iodophenoxy)acetic acid
1878-92-8
250mg
$389.0 2023-09-22

Additional information on 2-(2-Iodophenoxy)-Acetic Acid

Recent Advances in the Study of 2-(2-Iodophenoxy)-Acetic Acid (CAS: 1878-92-8): A Comprehensive Research Brief

2-(2-Iodophenoxy)-Acetic Acid (CAS: 1878-92-8) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and agrochemicals. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The information presented here is based on recent peer-reviewed studies, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the role of 2-(2-Iodophenoxy)-Acetic Acid as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the iodine substituent and the acetic acid moiety, make it a versatile building block for the development of novel pharmaceuticals. Researchers have explored its potential as a precursor for the synthesis of anti-inflammatory and antimicrobial agents, with promising results in preclinical models.

One of the most notable advancements in the study of 2-(2-Iodophenoxy)-Acetic Acid is its application in the development of plant growth regulators. Studies have demonstrated its efficacy in modulating plant hormone pathways, leading to enhanced crop yields and stress resistance. This has significant implications for agricultural biotechnology, particularly in the context of climate change and food security.

In addition to its agrochemical applications, 2-(2-Iodophenoxy)-Acetic Acid has been investigated for its potential in cancer therapy. Recent in vitro and in vivo studies have shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, with minimal effects on normal cells. These findings suggest that further optimization of its structure could lead to the development of targeted anticancer agents.

The synthesis of 2-(2-Iodophenoxy)-Acetic Acid has also seen improvements in recent years. Novel catalytic methods and green chemistry approaches have been employed to enhance the yield and purity of the compound, making it more accessible for research and industrial applications. These advancements are expected to accelerate the discovery of new derivatives with improved biological activity.

In conclusion, 2-(2-Iodophenoxy)-Acetic Acid (CAS: 1878-92-8) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its potential as a therapeutic agent, agrochemical, and synthetic intermediate underscores the importance of continued investigation. Future studies should focus on elucidating its mechanism of action and optimizing its properties for specific applications.

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